N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans through MM3-transition state models . Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations . For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis.Scientific Research Applications
Synthesis of Heterocycles
Research on related compounds has focused on the synthesis of novel heterocycles, such as thio- and furan-fused heterocycles, which are significant for their potential biological activities. For example, studies have demonstrated the synthesis of various heterocyclic compounds starting from acid derivatives, showcasing the importance of these compounds in synthetic chemistry (Ergun et al., 2014).
Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity against cancer cell lines, highlighting the potential of similar structures in medicinal chemistry for cancer therapy (Deady et al., 2003).
Chemical Reactions and Mechanisms
The chemical reactivity of certain pyrazolo and triazine derivatives has been explored, uncovering unique reaction mechanisms and the synthesis of novel compounds with potential pharmaceutical applications (Ledenyova et al., 2018).
Amplification of Antibiotics
Studies on heterobicycles have investigated their role as amplifiers of antibiotics like phleomycin against bacterial strains, suggesting the utility of similar compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antiprotozoal Agents
Novel imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents, indicating the potential of structurally similar compounds in treating protozoal infections (Ismail et al., 2004).
Antifungal and Antibacterial Agents
Compounds incorporating the furan moiety have been investigated for their antifungal and antibacterial properties, further underscoring the significance of furan derivatives in developing new antimicrobial agents (Masatsugu et al., 2010).
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-13(12-4-3-9-23-12)11(2)20(18-10)8-6-17-15(22)19-7-5-16-14(19)21/h3-4,9H,5-8H2,1-2H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVOPAWUPWUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCNC2=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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